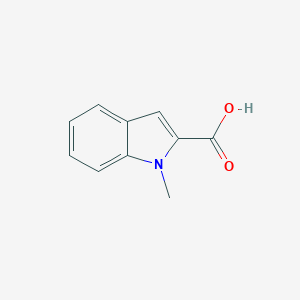

1-Methylindole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHAMBLNIDMREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167123 | |

| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16136-58-6 | |

| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindole-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and biological relevance of 1-Methylindole-2-carboxylic acid (CAS 16136-58-6). This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of targeted therapeutic agents.[1]

Core Physicochemical Properties

This compound is an aromatic carboxylic acid featuring a methyl group on the indole nitrogen. This substitution enhances its utility as a synthetic intermediate for various bioactive molecules. It typically presents as a beige or pale yellow crystalline powder.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-Methyl-1H-indole-2-carboxylic acid | [2][3] |

| CAS Number | 16136-58-6 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 175.18 g/mol | [1][4] |

| Melting Point | 212-213 °C (with decomposition) | [4][5] |

| Boiling Point | 389.0 ± 15.0 °C (Predicted) | |

| Density | 1.24 - 1.38 g/cm³ (Predicted) | [5] |

| pKa | 4.19 ± 0.30 (Predicted) | |

| logP (XLogP3) | 1.88 | |

| Appearance | Beige to pale yellow crystalline powder |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported. However, based on the properties of the parent compound, indole-2-carboxylic acid, it is expected to have limited solubility in water (practically insoluble) due to the hydrophobic indole ring.[6] Its solubility is significantly better in polar organic solvents, particularly Dimethyl Sulfoxide (DMSO).[7] Experimental protocols for its use as a reactant also indicate solubility in solvents such as acetone and N,N-Dimethylformamide (DMF).

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common route to synthesize this compound involves the N-methylation of an indole-2-carboxylic acid ester, followed by hydrolysis.

Step 1: N-Methylation of Methyl 1H-indole-2-carboxylate In this step, the nitrogen of the indole ring is methylated. A typical procedure involves reacting methyl 1H-indole-2-carboxylate with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate, using a solvent like dry acetone.[8] The reaction mixture is heated under reflux for an extended period (e.g., 24 hours) to ensure complete reaction.[8]

Step 2: Hydrolysis of Methyl 1-methyl-1H-indole-2-carboxylate The resulting methyl ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester in a mixture of methanol and water with a strong base, such as sodium hydroxide.[9] After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., acetic acid) to a pH of approximately 6, which precipitates the crude this compound.[9] The product can then be purified by extraction and recrystallization.

Below is a workflow diagram illustrating this synthetic pathway.

References

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [amp.chemicalbook.com]

- 7. This compound | VSNCHEM [vsnchem.com]

- 8. cenmed.com [cenmed.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1-Methylindole-2-carboxylic Acid (CAS: 16136-58-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-2-carboxylic acid, identified by the CAS number 16136-58-6, is a pivotal heterocyclic compound extensively utilized as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a methylated indole core with a carboxylic acid moiety at the 2-position, renders it a valuable precursor in the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, and its significant role as an intermediate in the preparation of potent enzyme inhibitors. Furthermore, this document elucidates the key signaling pathways influenced by derivatives of this compound, namely the indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) pathway, the mechanism of HIV-1 integrase inhibition, and the caspase-mediated apoptosis cascade.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 16136-58-6 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | |

| Appearance | White to off-white or pale yellow powder/crystalline solid | [2] |

| Melting Point | 212-213 °C (decomposes) | |

| Boiling Point | 389.0 ± 25.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents. | |

| pKa | 3.54 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H, COOH), 7.6-7.0 (m, 5H, Ar-H), 3.9 (s, 3H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 163.5, 138.5, 128.0, 125.5, 124.0, 122.0, 120.5, 110.5, 105.0, 32.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1680 (C=O), 1540, 1460, 1320, 750 |

| Mass Spectrum (EI) | m/z 175 (M+), 130, 116 |

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available indole-2-carboxylic acid or its esters. The following protocols provide detailed methodologies for its preparation.

Methylation of Ethyl Indole-2-carboxylate

This procedure outlines the N-methylation of the indole ring, a common precursor step.

Materials:

-

Ethyl indole-2-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-methylindole-2-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of Ethyl 1-Methylindole-2-carboxylate

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

-

Ethyl 1-methylindole-2-carboxylate

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve ethyl 1-methylindole-2-carboxylate (1.0 eq) in methanol.

-

Add 1 M NaOH solution (2.0 eq) and heat the mixture to reflux for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Applications in Drug Discovery and Signaling Pathways

This compound serves as a crucial scaffold for the synthesis of compounds that modulate key biological pathways implicated in various diseases.

Inhibition of IDO1/TDO in Cancer Immunotherapy

Derivatives of this compound have been developed as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the kynurenine pathway of tryptophan metabolism, which is often exploited by cancer cells to create an immunosuppressive microenvironment.[3][4] By catabolizing tryptophan, an essential amino acid for T-cell function, and producing immunosuppressive metabolites like kynurenine, these enzymes dampen the anti-tumor immune response.[5][6] Inhibition of IDO1 and TDO restores T-cell function and enhances the efficacy of cancer immunotherapies.

HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a key feature in a class of antiretroviral drugs that target HIV-1 integrase.[7] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[8][9] Integrase inhibitors block the strand transfer step of this process, thereby preventing the establishment of a productive infection.[10][11]

Induction of Apoptosis via Caspase Activation

Certain derivatives of indole-2-carboxylic acid have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of a cascade of cysteine-aspartic proteases known as caspases.[12][13] The activation of initiator caspases (e.g., Caspase-8, Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3), which then cleave a multitude of cellular substrates, resulting in the dismantling of the cell.[14]

Conclusion

This compound stands as a compound of significant interest in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of complex molecules with diverse biological activities. The ability of its derivatives to potently and selectively modulate key signaling pathways, such as those involved in immune regulation, viral replication, and programmed cell death, underscores its importance in the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to harness the potential of this valuable chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abeomics.com [abeomics.com]

- 13. coconote.app [coconote.app]

- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

1-Methylindole-2-carboxylic Acid: A Core Scaffold for Biologically Active Molecules

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylindole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the biological activity of the parent compound itself is not extensively documented, its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The addition of a methyl group at the 1-position and a carboxylic acid at the 2-position of the indole ring, as in this compound, provides a synthetically tractable platform for the development of novel therapeutic agents.[1] Researchers have leveraged this scaffold to create compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This document will explore the key biological activities of derivatives synthesized from this core structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 16136-58-6 | [2][3] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | 212-214 °C | [4] |

| Appearance | Beige crystalline powder | [4] |

| Purity | ≥ 98% | [1] |

Biological Activities of this compound Derivatives

The primary pharmacological interest in this compound lies in its utility as a synthetic precursor. Its derivatives have shown potent activities across several therapeutic areas.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

IDO1 and TDO are enzymes that play a critical role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[5] Inhibition of these enzymes is a promising strategy in cancer immunotherapy. A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[5]

Quantitative Data: IDO1/TDO Inhibition

| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |

| 9o-1 | 1.17 | 1.55 |

| 9p-O | Double-digit nM | Double-digit nM |

Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[5]

Signaling Pathway: IDO1/TDO in Cancer

Caption: IDO1/TDO pathway in tumor immune evasion.

The 14-3-3 protein family is involved in various cellular processes, and their overexpression is linked to cancer progression. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η isoform, showing potential in treating liver cancer.[6]

Quantitative Data: Antiproliferative Activity against Liver Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| C11 | Bel-7402 | Data not specified |

| C11 | SMMC-7721 | Data not specified |

| C11 | SNU-387 | Data not specified |

| C11 | Hep G2 | Data not specified |

| C11 | Hep 3B | Data not specified |

While specific IC₅₀ values were not provided in the abstract, compound C11 was highlighted as having the best inhibitory activities.[6]

Experimental Workflow: Antitumor Evaluation

Caption: Workflow for antitumor evaluation of derivatives.

Antiviral Activity

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8]

Quantitative Data: HIV-1 Integrase Inhibition

| Compound | HIV-1 Integrase IC₅₀ (µM) |

| 1 | 32.37 |

| 17a | 3.11 |

| 20a | 0.13 |

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[8][9]

Signaling Pathway: HIV-1 Integration

Caption: Simplified overview of HIV-1 integration.

Neurological Activity

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor involved in synaptic plasticity and memory function.[10] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death. Indole-2-carboxylic acid (I2CA), a related compound, has been shown to be a competitive antagonist at the glycine binding site of the NMDA receptor.[10] This suggests that derivatives of this compound could be explored for their potential to modulate NMDA receptor activity.

Logical Relationship: NMDA Receptor Antagonism

Caption: Competitive antagonism at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key assays mentioned in the literature for evaluating the biological activity of indole-2-carboxylic acid derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., Bel-7402, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reagents: A commercially available HIV-1 integrase assay kit is typically used, which includes the HIV-1 integrase enzyme, donor DNA, and acceptor DNA.

-

Reaction Setup: The reaction is set up in a 96-well plate. Each well contains the integrase enzyme, donor DNA, and the test compound at various concentrations.

-

Incubation: The plate is incubated to allow for the 3'-processing of the donor DNA by the integrase.

-

Strand Transfer Initiation: The acceptor DNA is added to initiate the strand transfer reaction.

-

Detection: The amount of integrated DNA is quantified using a method specified by the kit, often involving a colorimetric or fluorescent readout.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. While the parent molecule's activity is not the primary focus of research, its derivatives have shown significant promise as anticancer, antiviral, and neurological agents. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of new and effective therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methylindole-2-carboxylic Acid: A Technical Guide

Introduction

1-Methylindole-2-carboxylic acid is a vital building block in the synthesis of a variety of biologically active compounds and functional materials.[1][2] Its rigid heterocyclic structure serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 16136-58-6), with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][3]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Note: The following data is estimated from the spectrum available on ChemicalBook as explicit peak assignments were not found in the literature. The spectrum was likely recorded in DMSO-d₆, which is a common solvent for carboxylic acids.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~7.0 | s | 1H | H-3 |

| ~4.0 | s | 3H | N-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Explicit ¹³C NMR data for this compound was not available in the searched literature. However, based on data for indole-2-carboxylic acid and other derivatives, the approximate chemical shifts can be predicted.[5][6] The carboxyl carbon is expected in the 160-170 ppm region, aromatic carbons between 110-140 ppm, and the N-methyl carbon around 30-35 ppm.

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

IR (Infrared) Spectroscopy Data

Data extracted from the NIST Chemistry WebBook spectrum.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (very broad) | Strong | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1540, 1460 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~750 | Strong | C-H bend (ortho-disubstituted benzene) |

MS (Mass Spectrometry) Data

Data extracted from the NIST Chemistry WebBook electron ionization (EI) mass spectrum.[3] The fragmentation pattern is consistent with that of indole carboxylic acids.

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 158 | Medium | [M - OH]⁺ |

| 130 | High | [M - COOH]⁺ |

| 129 | High | [M - COOH - H]⁺ |

| 102 | Medium | [C₇H₆N]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. Below are generalized, yet detailed, methodologies applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum provided by NIST was obtained for a solid sample using a split mull technique.[3] In this method, the solid sample is ground with a mulling agent (e.g., Nujol for the 1330-450 cm⁻¹ region and Fluorolube for the 3800-1330 cm⁻¹ region) to form a paste.[3] This paste is then pressed between two KBr or NaCl plates to create a thin film. The spectrum is recorded using a dispersive or FT-IR spectrometer. A background spectrum of the mulling agent and plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) source.[3] The solid sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic techniques provide complementary information to confirm the structure of this compound.

Caption: Complementary nature of spectroscopic data.

References

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. This compound(16136-58-6) 1H NMR spectrum [chemicalbook.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

A Technical Guide to the Solubility of 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 1-Methylindole-2-carboxylic acid (CAS 16136-58-6), a key intermediate in organic synthesis and pharmaceutical development. While precise quantitative solubility data in a range of solvents is not extensively documented in publicly available literature, this guide synthesizes qualitative information and presents standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][][3][4] |

| Molecular Weight | 175.18 g/mol | [][4] |

| Appearance | Pale yellow to white solid/powder | [1] |

| Melting Point | 212-213 °C (decomposes) | |

| CAS Number | 16136-58-6 | [1][][3][4] |

Solubility Profile

| Solvent | Qualitative Solubility | Inferred from |

| Water | Low solubility / Insoluble | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A ¹H NMR spectrum of this compound has been recorded in DMSO-d6, indicating sufficient solubility for this analytical technique.[7] |

It is a common characteristic for indole derivatives, particularly those with a carboxylic acid moiety, to exhibit poor aqueous solubility. The hydrophobic indole ring often dominates the molecule's properties, leading to limited solubility in water.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established methods are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, µg/mL, or mol/L.

Tiered Approach for General Solubility Assessment

For a more rapid, semi-quantitative assessment of solubility in various solvents, a tiered approach can be employed.

Methodology:

-

Initial High Concentration Test: Attempt to dissolve a high concentration of the compound (e.g., 20 mg/mL) in a small volume of the test solvent. Mechanical agitation (vortexing, sonication) can be used to facilitate dissolution.

-

Visual Assessment: Observe the mixture for the presence of undissolved solid. A clear solution indicates solubility at that concentration.

-

Stepwise Dilution: If the compound is not fully dissolved, add a known volume of the solvent to decrease the concentration in a stepwise manner (e.g., to 10 mg/mL, 5 mg/mL, 1 mg/mL) and repeat the agitation and observation steps.

-

Solubility Range: The result is reported as a solubility range (e.g., "soluble at 5 mg/mL, but insoluble at 10 mg/mL").

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of solubility.

References

A Comprehensive Technical Guide to the Thermal Stability of 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 1-Methylindole-2-carboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. Understanding the thermal properties of this molecule is crucial for its handling, storage, and application in drug development and manufacturing processes.

Physicochemical Properties and Thermal Behavior

This compound (C₁₀H₉NO₂) is a beige crystalline powder. Its thermal behavior is characterized by a melting point that coincides with its decomposition, indicating that the molecule is susceptible to degradation upon reaching its melting temperature.

Quantitative Thermal Data

The primary thermal event for this compound is its melting point, which is consistently reported to occur with decomposition. This suggests that the energy required to break the crystal lattice is sufficient to initiate the breakdown of the molecule itself.

| Property | Value | Citation |

| Melting Point | 212-213 °C (with decomposition) | [1] |

| Melting Point | 212 °C (decomposes) | |

| Melting Point | 214 °C | [2] |

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively published, the consistent observation of decomposition at the melting point allows for a qualitative description of its expected thermal analysis profile.

-

Thermogravimetric Analysis (TGA): A TGA thermogram would be expected to show a significant weight loss beginning around the melting temperature of 212-214 °C. This weight loss would correspond to the evolution of gaseous decomposition products.

-

Differential Scanning calorimetry (DSC): A DSC curve would likely exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. This peak would likely be immediately followed by or overlap with an exothermic event, representing the energy released during the decomposition process. The shape and size of these peaks would provide information about the enthalpy of fusion and the kinetics of decomposition.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are generalized experimental protocols that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify the mass loss of the sample.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the sample weight (or weight percent) as a function of temperature.

-

Determine the onset temperature of decomposition from the point of initial significant weight loss.

-

Calculate the percentage of weight loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to observe thermal events like decomposition.

Objective: To determine the melting point, enthalpy of fusion, and observe the decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 250 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting point from the onset or peak of the endothermic transition.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Observe any exothermic events following the melting peak, which would indicate decomposition.

-

Visualizing Experimental Workflows and Decomposition

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound using both TGA and DSC.

Caption: Workflow for TGA and DSC analysis.

Plausible Thermal Decomposition Pathway

The thermal decomposition of indole derivatives can be complex. For this compound, a likely initial step is decarboxylation, given the presence of the carboxylic acid group. This would be followed by further fragmentation of the indole ring at higher temperatures.

Caption: Plausible thermal decomposition pathway.

Implications for Drug Development

The thermal instability of this compound at its melting point has several important implications for its use in drug development:

-

Storage and Handling: The compound should be stored in a cool, dry place to avoid thermal degradation. Prolonged exposure to temperatures approaching its melting point should be avoided.

-

Pharmaceutical Processing: Manufacturing processes involving heat, such as drying, milling, and granulation, must be carefully controlled to prevent decomposition. Techniques like freeze-drying (lyophilization) may be preferable to oven drying.

-

Formulation Development: The choice of excipients and the formulation process should be made to ensure the stability of the active pharmaceutical ingredient (API) derived from this starting material. Compatibility studies with excipients at elevated temperatures are recommended.

-

Reaction Chemistry: When used as a reactant, the reaction temperature should be carefully controlled to remain below its decomposition temperature to ensure the desired product is formed and to avoid the generation of impurities.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-2-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of organic synthesis and medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial and versatile building block for a multitude of biologically active molecules. Its rigid indole core, modified by the N-methylation and the C2-carboxylic acid group, provides a synthetically tractable platform for the development of novel pharmaceuticals. This technical guide delves into the discovery and history of this compound, presenting key quantitative data, detailed experimental protocols for its synthesis, and a visualization of its role as a key synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [3] |

| CAS Number | 16136-58-6 | [3] |

| Melting Point | 212-213 °C (decomposes) | |

| Appearance | White to light yellow to dark green powder/crystal | |

| Purity | >98.0% (GC)(T) |

Historical Discovery and Synthesis

The journey of this compound is intrinsically linked to the development of synthetic methodologies for the indole nucleus, a privileged scaffold in medicinal chemistry.

The Dawn of Indole Synthesis: The Fischer Connection

The first synthesis that led to the formation of this compound can be traced back to the seminal work of Emil Fischer and F. Jourdan in 1883.[4] They developed the now-famous Fischer indole synthesis, a reaction that involves the acid-catalyzed cyclization of an arylhydrazone of an aldehyde or ketone. In their pioneering work, they cyclized the N-methylphenylhydrazone of pyruvate and, in doing so, synthesized 1-methyl-2-indolecarboxylic acid. However, the initial reported yield for this groundbreaking synthesis was a mere 5%.[4]

Evolution of Synthetic Routes

While the Fischer indole synthesis marked the birth of this compound, subsequent advancements in organic chemistry have provided more efficient and practical routes for its preparation. A common and effective modern approach involves the direct N-methylation of the readily available precursor, indole-2-carboxylic acid.

The historical synthesis of the parent compound, indole-2-carboxylic acid, has also seen significant evolution. One of the classical methods is the Reissert indole synthesis , first reported by Arnold Reissert in 1897.[5][6][7] This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to yield indole-2-carboxylic acid.[5][7]

The following diagram illustrates the general concept of these two historical synthetic pathways leading to the indole-2-carboxylic acid core.

Detailed Experimental Protocols

The following section provides a detailed experimental protocol for a common and efficient method for the synthesis of this compound: the N-methylation of indole-2-carboxylic acid using dimethyl carbonate.

Synthesis of this compound via N-Methylation

Materials:

-

Indole-2-carboxylic acid

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Hexane

Procedure:

-

To a solution of indole-2-carboxylic acid in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and dimethyl carbonate (DMC).

-

Heat the reaction mixture to reflux (approximately 126-130 °C).

-

Monitor the progress of the reaction by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to approximately 5 °C.

-

Slowly add ice-cold water to the reaction mixture to precipitate the product.

-

Filter the resulting solid and wash it sequentially with water and hexane.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data:

The yield of this reaction can vary depending on the specific conditions and scale. However, literature reports suggest that high yields are achievable with this method.

| Reactant | Methylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Indole-3-carboxylic acid methyl ester | Dimethyl carbonate | K₂CO₃ | DMF | 3.5 | 96.3 | [8] |

| 6-Nitroindole | Dimethyl carbonate | K₂CO₃ | DMF | 2 | 96 | [9] |

| 5-Methoxyindole | Dimethyl carbonate | K₂CO₃ | DMF | 5 | 97.4 | [9] |

| Indole | Dimethyl carbonate | K₂CO₃ | DMF | 9 | 96.5 | [9] |

Note: The table includes examples of N-methylation on various indole substrates using dimethyl carbonate to demonstrate the general efficacy of the method.

Role as a Synthetic Intermediate

This compound is not typically used for its inherent biological activity. Instead, its value lies in its role as a key intermediate in the synthesis of more complex and potent pharmaceutical agents. The carboxylic acid moiety at the C2 position serves as a versatile handle for various chemical transformations, most notably amide bond formation.

The following diagram illustrates the workflow of how this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).

This workflow highlights the strategic importance of this compound. The initial N-methylation step modifies the electronic properties of the indole ring and can influence the pharmacological profile of the final compound. The subsequent activation of the carboxylic acid allows for its efficient coupling with a diverse range of amines, leading to the generation of large libraries of indole-2-carboxamides for screening and drug discovery programs. This approach has been instrumental in the development of compounds with potential anti-inflammatory and anticancer properties.

Conclusion

From its initial, low-yielding synthesis in the 19th century to its current status as a readily accessible and highly valuable synthetic intermediate, the story of this compound mirrors the progress of organic chemistry. Its simple yet functionalized structure provides a robust platform for the construction of complex molecules with significant therapeutic potential. For researchers in drug discovery and development, a thorough understanding of the history, synthesis, and strategic application of this key building block is essential for the continued innovation of indole-based pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. CA2405937C - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methylindole-2-carboxylic Acid: A Detailed Protocol for Researchers

Application Note: This document provides detailed experimental protocols for the synthesis of 1-Methylindole-2-carboxylic acid, a key building block in the development of pharmaceuticals and other bioactive molecules.[1] Two distinct methods are presented: a classical approach involving methylation with methyl iodide and a greener alternative using dimethyl carbonate. These protocols are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile intermediate in organic synthesis, valued for its role in the creation of a wide range of biologically active compounds, including those with anti-inflammatory and anticancer properties.[1] The presence of the methyl group on the indole nitrogen enhances its utility as a synthetic precursor.[1] The following protocols detail two reliable methods for its preparation, starting from the readily available indole-2-carboxylic acid or its methyl ester.

Experimental Protocols

Two primary methods for the synthesis of this compound are outlined below. The first is a traditional and widely used laboratory-scale synthesis, while the second presents a more environmentally benign approach.

Protocol 1: N-Methylation via Methyl Iodide

This protocol involves the N-methylation of 1H-indole-2-carboxylic acid methyl ester using sodium hydride and methyl iodide, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

-

In an oven-dried flask, dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in 30 mL of dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) in small portions.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0°C.

-

Add methyl iodide (555 μL, 8.89 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (10% ethyl acetate in hexanes) to obtain 1-Methyl-1H-indole-2-carboxylic acid methyl ester.[2]

Step 2: Hydrolysis to this compound

-

Dissolve the purified 1-Methyl-1H-indole-2-carboxylic acid methyl ester in a suitable solvent such as a mixture of methanol and water.

-

Add a base, for instance, sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, acidify the reaction mixture with a suitable acid like hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound.

Protocol 2: "Green" N-Methylation using Dimethyl Carbonate

This method provides an alternative, more environmentally friendly route using dimethyl carbonate (DMC) as the methylating agent.[3]

-

In a reaction flask, combine indole-2-carboxylic acid (1 equivalent), potassium carbonate (K2CO3), and dimethylformamide (DMF).

-

Add dimethyl carbonate (DMC).

-

Heat the mixture to reflux (approximately 130°C) and monitor the reaction by high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product or to prepare for extraction.

-

Isolate the product by filtration or extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

It is important to note that with carboxylic acid starting materials, this method can lead to a mixture of N-methylated and O-methylated (ester) products.[4][5] Subsequent hydrolysis may be necessary to obtain the pure carboxylic acid.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |

| 1-Methyl-1H-indole-2-carboxylic acid methyl ester | 1H-indole-2-carboxylic acid methyl ester | Sodium hydride, Methyl iodide | DMF | 85% | Not specified |

| This compound | Indole-2-carboxylic acid | Dimethyl carbonate, Potassium carbonate | DMF | High | 204-214 |

Note: The yield for the dimethyl carbonate method is described as "high" in the literature, and the melting point is for the final product, this compound.[1][3]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic pathways to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]

- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Methylindole-2-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole-2-carboxylic acid is a versatile heterocyclic building block in medicinal chemistry, serving as a key scaffold for the synthesis of a diverse range of biologically active compounds.[1][2][3] Its rigid bicyclic structure, coupled with the reactivity of the carboxylic acid group, allows for the facile introduction of various substituents to modulate pharmacological properties. This scaffold has been successfully employed in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO) and cathepsin S, as well as agents targeting neurological disorders and viruses like HIV.[4] The N-methylation of the indole nitrogen enhances metabolic stability and lipophilicity, making it an attractive starting point for drug discovery programs.[5]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: The scaffold is a core component of compounds designed as inhibitors of key cancer-related enzymes. For instance, indole-2-carboxamide derivatives have been synthesized and evaluated as potent antiproliferative agents, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6]

-

Antiviral Therapeutics: The indole nucleus of this compound derivatives has been shown to chelate with magnesium ions in the active site of HIV-1 integrase, leading to the development of novel integrase strand transfer inhibitors (INSTIs).[7][8][9]

-

Immunomodulators: As a precursor to keto-indoles, it is used to synthesize inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[4]

-

Anti-inflammatory and Autoimmune Disease Modulators: The scaffold is utilized in the preparation of α-ketoamides that act as inhibitors of cathepsin S, a protease involved in tumor invasion, angiogenesis, and autoimmune diseases.[4]

Data Presentation: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

The following table summarizes the in vitro antiproliferative activity (GI50) of a series of 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide derivatives against various cancer cell lines. These compounds were synthesized from precursors related to this compound.

| Compound ID | R1 | R2 | R3 | R4 | Mean GI50 (µM) |

| 5a | Cl | H | H | H | 3.70 |

| 5c | Cl | H | H | 4-piperidin-1-yl | 1.70 |

| 5d | Cl | H | H | morpholin-4-yl | 1.05 |

| 5f | H | Cl | H | H | 1.95 |

| 5h | Cl | H | Cl | 4-piperidin-1-yl | 1.10 |

| 5i | Cl | H | Cl | morpholin-4-yl | 1.50 |

| 5j | F | H | F | H | 1.20 |

| 5k | F | H | F | 4-piperidin-1-yl | 1.40 |

Data extracted from Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5293.[6]

Experimental Protocols

Synthesis of a Representative 1-Methylindole-2-carboxamide Derivative

This protocol describes a general method for the amide coupling of this compound with a primary amine, a common step in the synthesis of many biologically active derivatives.[6][10]

Materials:

-

This compound

-

Amine of interest (e.g., phenethylamine)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add BOP reagent (1.2 equivalents) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-1-methylindole-2-carboxamide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cathepsin S Activity Assay (Fluorometric)

This protocol outlines a method for measuring the inhibitory activity of compounds derived from this compound against human Cathepsin S.[2][4][11][12]

Materials:

-

Recombinant human Cathepsin S

-

Cathepsin S Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5, containing 2.5 mM DTT and 2.5 mM EDTA)

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)

-

Test inhibitor (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Cathepsin S Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a working solution of recombinant human Cathepsin S in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of Cathepsin S Assay Buffer to each well.

-

Add 2 µL of the diluted test inhibitor solutions to the appropriate wells.

-

Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Add 25 µL of the diluted Cathepsin S enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time at 37 °C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

-

Visualizations

Caption: Simplified EGFR/CDK2 signaling pathway and points of inhibition.

Caption: Experimental workflow for synthesis and evaluation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Amide Coupling with 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. Specifically, 1-Methylindole-2-carboxamides are key intermediates and final products in various therapeutic areas. This document provides detailed protocols for the efficient coupling of 1-Methylindole-2-carboxylic acid with primary and secondary amines using two common and effective coupling reagents: HATU and EDC in combination with HOBt.

The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with potentially sensitive substrates like indole derivatives. Factors such as steric hindrance of the coupling partners, their electronic properties, and the desired reaction conditions (temperature, time) will influence the selection of the optimal protocol. These application notes offer a comparative overview of two robust methods to facilitate this selection process.

Comparative Data of Amide Coupling Protocols

The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with representative amines using HATU and EDC/HOBt mediated protocols.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| HATU | DIPEA | DMF | 0 to RT | 2 - 6 | 70 - 95 | Generally faster and highly efficient, even with sterically hindered amines. Byproducts are water-soluble, simplifying purification.[1][2] |

| EDC/HOBt | DIPEA | DMF or DCM | 0 to RT | 12 - 24 | 60 - 85 | A cost-effective and reliable method. The addition of HOBt minimizes racemization and improves reaction efficiency.[3] |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and rapid reaction times, making it suitable for a wide range of amines, including those that are sterically hindered or less nucleophilic.[1][4]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add HATU (1.1 - 1.2 eq) to the solution and stir for 2-3 minutes.

-

Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for another 5 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.0 - 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a reliable and cost-effective alternative to HATU, particularly for routine amide bond formations.[3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF or DCM (Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and HOBt (1.1 - 1.2 eq).

-

Dissolve the solids in anhydrous DMF or DCM.

-

Add the amine (1.0 - 1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.1 - 1.5 eq) portion-wise to the cooled solution.

-

Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, if DCM was used as a solvent, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO3 solution, and brine. If DMF was used, quench with water and extract with an organic solvent.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

Caption: General workflow for amide coupling.

Signaling Pathway for HATU-Mediated Coupling

This diagram illustrates the key steps in the activation of the carboxylic acid and subsequent amide formation using HATU.

Caption: HATU-mediated amide coupling mechanism.

References

Application Notes and Protocols: Hypervalent Iodine Mediated Decarboxylative Halogenation of 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylative halogenation of carboxylic acids is a powerful transformation in organic synthesis, providing a direct route to organohalides. Hypervalent iodine reagents have emerged as mild and efficient mediators for this reaction, offering an alternative to traditional methods that often require harsh conditions or toxic heavy metals. This application note details the use of Phenyliodine(III) diacetate (PIDA), a common hypervalent iodine(III) reagent, in the decarboxylative halogenation of 1-Methylindole-2-carboxylic acid. This reaction is of significant interest as it provides access to halogenated indole scaffolds, which are prevalent in many biologically active compounds and are valuable intermediates in drug discovery and development.

The reaction of this compound with PIDA in the presence of a lithium halide source does not typically yield the simple 2-halo-1-methylindole. Instead, the reaction proceeds through a decarboxylation followed by halogenation and subsequent rearrangement to afford 3,3-dihalo-1-methyloxindoles. This unique transformation underscores the reactivity of the indole nucleus under these oxidative conditions.

Reaction Scheme

The general scheme for the hypervalent iodine-mediated decarboxylative halogenation of this compound is as follows:

Application Notes: Synthesis of α-Ketoamides from 1-Methylindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of α-ketoamides derived from 1-methylindole-2-carboxylic acid. These target molecules are of significant interest in medicinal chemistry, serving as valuable intermediates and pharmacophores. Two primary synthetic pathways are presented: a sequential amide coupling followed by oxidation, and a direct acylation approach using an oxalyl chloride derivative. This guide includes step-by-step experimental procedures, tabulated quantitative data for key reaction steps, and workflow diagrams to facilitate comprehension and implementation in a research and development setting.

Introduction

α-Ketoamides are a prominent structural motif in a variety of biologically active compounds and are recognized for their role as enzyme inhibitors. Specifically, α-ketoamides derived from indole scaffolds have been identified as potential inhibitors of enzymes such as cathepsin S, playing a role in modulating tumor invasion and angiogenesis.[1] this compound serves as a readily available and versatile starting material for the synthesis of these complex molecular architectures.[2] The following protocols outline two effective strategies for the synthesis of 1-methylindole-2-α-ketoamides, providing researchers with practical methods for accessing this important class of compounds.

Pathway A: Amide Coupling Followed by α-Oxidation

This pathway involves the initial formation of an indole-2-carboxamide intermediate, which is subsequently oxidized at the α-position to the amide carbonyl to yield the desired α-ketoamide.

Experimental Protocols

Step 1: Amide Coupling of this compound

This procedure details the formation of an N-substituted 1-methylindole-2-carboxamide using standard peptide coupling reagents.[3]

-

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., benzylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methylindole-2-carboxamide.

Step 2: α-Oxidation of 1-Methylindole-2-carboxamide

This is a generalized protocol for the oxidation of the benzylic-like position alpha to the amide nitrogen. The conditions provided are based on analogous transformations and may require optimization for specific substrates.

-

Materials:

-

N-Benzyl-1-methylindole-2-carboxamide (from Step 1)

-

Potassium permanganate (KMnO₄)

-

Acetone and water

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-